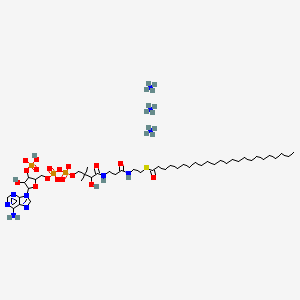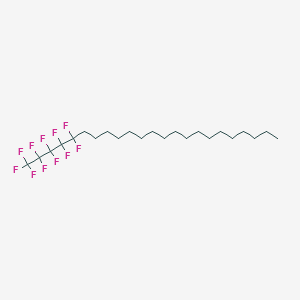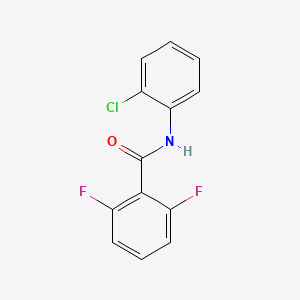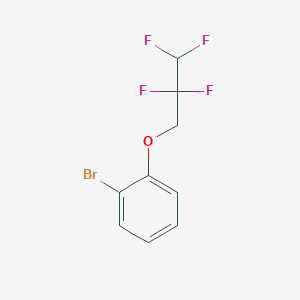
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by the presence of an iodine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol (p-cresol) as the starting material.
Iodination: The phenol group is iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium to form 2-iodo-4-methylphenol.
Alkylation: The iodinated phenol is then subjected to alkylation with propargyl bromide in the presence of a base like potassium carbonate or sodium hydride to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylphenol: Lacks the prop-2-yn-1-yloxy group.
4-Methyl-1-(prop-2-yn-1-yloxy)benzene: Lacks the iodine atom.
2-Iodo-1-(prop-2-yn-1-yloxy)benzene: Lacks the methyl group.
Uniqueness
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C10H9IO |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-iodo-4-methyl-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9IO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h1,4-5,7H,6H2,2H3 |
InChI Key |
KQULWIDXQUMDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)



![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)




